molecular formula C6H4Br2Mg B3111839 4-Bromophenylmagnesium bromide CAS No. 18620-02-5

4-Bromophenylmagnesium bromide

Cat. No.: B3111839
CAS No.: 18620-02-5
M. Wt: 260.21 g/mol
InChI Key: YXLVGINZBGVEHL-UHFFFAOYSA-M
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Description

4-Bromophenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The compound has the molecular formula C6H4Br2Mg and a molecular weight of 260.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenylmagnesium bromide is typically synthesized by reacting 4-bromobromobenzene with magnesium in the presence of a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromophenylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Used in the preparation of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polarization of the carbon-magnesium bond, making the carbon atom highly nucleophilic .

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Similar in structure but lacks the bromine substituent on the phenyl ring.

    4-Chlorophenylmagnesium Bromide: Similar but with a chlorine substituent instead of bromine.

    4-Fluorophenylmagnesium Bromide: Similar but with a fluorine substituent.

Uniqueness: 4-Bromophenylmagnesium bromide is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The bromine substituent can also participate in additional reactions, such as halogen-metal exchange, providing further synthetic versatility .

Biological Activity

4-Bromophenylmagnesium bromide, a Grignard reagent, is an organomagnesium compound that plays a significant role in organic synthesis. Its unique structure and reactivity allow it to participate in various chemical reactions, making it valuable in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its synthesis, reactivity, and potential applications.

This compound has the molecular formula C6_6H4_4Br2_2Mg and is characterized by its strong nucleophilic properties. It is typically prepared by reacting 4-bromobenzene with magnesium in an ether solvent, such as diethyl ether or tetrahydrofuran (THF) . The compound exists as a solution and is sensitive to moisture and air.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight239.23 g/mol
Density0.961 g/mL at 25 °C
Boiling Point65 °C
Flash Point-17 °C

Biological Activity

The biological activity of this compound primarily stems from its ability to act as a nucleophile in various reactions, particularly in the formation of carbon-carbon bonds. This property is exploited in the synthesis of biologically active compounds, including pharmaceuticals.

As a Grignard reagent, this compound reacts with electrophiles such as carbonyl compounds to form alcohols. This reaction is crucial in synthesizing complex organic molecules with potential therapeutic effects. For instance, it can be used to synthesize phenolic compounds that exhibit anti-inflammatory and antioxidant properties .

Case Studies

Several studies have highlighted the utility of this compound in synthetic organic chemistry:

  • Synthesis of Anticancer Agents : Researchers have utilized this compound to synthesize novel anticancer agents by reacting it with various electrophiles, leading to compounds that inhibit tumor growth in vitro .
  • Formation of Biologically Active Alcohols : A study demonstrated that this Grignard reagent could effectively convert aldehydes into alcohols that possess significant biological activity against certain pathogens .
  • Pharmaceutical Applications : In drug development, the compound has been used to create intermediates for drugs targeting neurological disorders due to its ability to form stable adducts with neurotransmitter precursors .

Safety and Handling

Due to its reactivity, particularly with moisture and air, proper safety protocols must be followed when handling this compound. It is classified as a flammable liquid and can cause skin and eye irritation upon contact .

Table 2: Safety Data

Hazard ClassificationDescription
FlammabilityHighly flammable
Health HazardsCauses skin irritation; eye damage
Environmental HazardsHarmful to aquatic life

Properties

IUPAC Name

magnesium;bromobenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLVGINZBGVEHL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)Br.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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